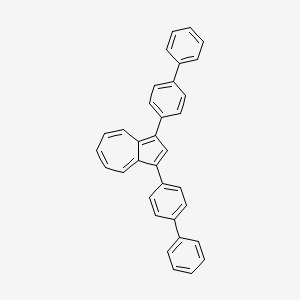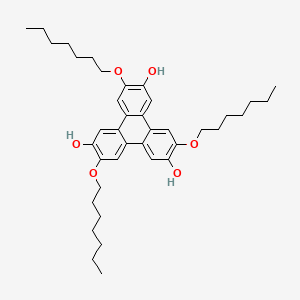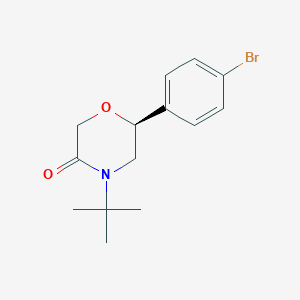![molecular formula C22H13Cl B14196089 1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene CAS No. 832744-45-3](/img/structure/B14196089.png)
1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene is an aromatic compound with the molecular formula C14H9Cl It is characterized by the presence of two ethynyl groups attached to a benzene ring, one of which is substituted with a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene can be synthesized through a palladium-catalyzed Kumada cross-coupling reaction. This method involves the coupling of 1-chloro-4-(phenylethynyl)benzene with phenylacetylene in the presence of a palladium catalyst . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl groups can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or neutral conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used under mild conditions.
Major Products Formed
- **Oxidation Reactions
Substitution Reactions: Products include substituted chlorophenyl derivatives.
Propiedades
Número CAS |
832744-45-3 |
|---|---|
Fórmula molecular |
C22H13Cl |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
1-chloro-4-[2-[3-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C22H13Cl/c23-22-15-13-19(14-16-22)10-12-21-8-4-7-20(17-21)11-9-18-5-2-1-3-6-18/h1-8,13-17H |
Clave InChI |
REAJMJQFKXIGBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)


![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
![2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14196031.png)
![4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14196040.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B14196056.png)
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea](/img/structure/B14196072.png)

